Ethyl 3-bromo-2-methylbenzoate
CAS No.: 103038-43-3
Cat. No.: VC21262773
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103038-43-3 |
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Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.1 g/mol |
IUPAC Name | ethyl 3-bromo-2-methylbenzoate |
Standard InChI | InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 |
Standard InChI Key | ISZDEZLLBGJTTF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CC=C1)Br)C |
Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)Br)C |
Introduction
Basic Chemical Identity and Structure
Ethyl 3-bromo-2-methylbenzoate is characterized by specific chemical identifiers that distinguish it from other related compounds. It features an ethyl ester group attached to a benzene ring, which is further substituted with a bromine atom at the 3-position and a methyl group at the 2-position. This unique arrangement of substituents significantly influences its chemical properties and reactivity patterns.
Chemical Identifiers
The table below summarizes the key chemical identifiers of Ethyl 3-bromo-2-methylbenzoate:
Parameter | Value |
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CAS Number | 103038-43-3 |
Molecular Formula | C₁₀H₁₁BrO₂ |
Molecular Weight | 243.1 g/mol |
IUPAC Name | Ethyl 3-bromo-2-methylbenzoate |
Source: Compiled from chemical databases and manufacturer specifications
Structural Features
The molecular structure of Ethyl 3-bromo-2-methylbenzoate consists of several key components that define its chemical behavior:
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A benzoic acid ethyl ester backbone
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A bromine substituent at the 3-position of the benzene ring
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A methyl group at the 2-position of the benzene ring
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An ethoxy carbonyl group (-COOC₂H₅)
These structural elements create a molecule with specific steric and electronic properties that influence its reactivity in various chemical transformations.
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl 3-bromo-2-methylbenzoate is essential for its proper handling, storage, and application in various contexts.
Physical Properties
Ethyl 3-bromo-2-methylbenzoate exhibits characteristic physical properties that make it suitable for specific applications. While the search results provide limited information on all physical properties, the available data indicates:
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Appearance: A clear to pale yellow liquid or crystalline solid (depending on purity and storage conditions)
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Molecular Weight: 243.1 g/mol
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Density: Typically greater than water due to the presence of bromine
Chemical Properties
The chemical behavior of Ethyl 3-bromo-2-methylbenzoate is largely determined by its functional groups and substituents:
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Reactivity: The bromine at the 3-position serves as a potential site for various coupling reactions and substitutions
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Stability: Generally stable under normal laboratory conditions but may be sensitive to strong oxidizing or reducing agents
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Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethanol; limited solubility in water due to its predominantly hydrophobic nature
Applications and Research Relevance
Ethyl 3-bromo-2-methylbenzoate serves as a valuable compound in various scientific and industrial applications due to its structure and reactivity profile.
Research Applications
The compound finds significant use in various research contexts:
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Synthetic Intermediates: Acts as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research
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Structure-Activity Relationship Studies: Used in studies examining the influence of substituent patterns on biological activity
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Cross-Coupling Reactions: The bromine substituent makes it a suitable candidate for palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira reactions
Comparative Analysis
Understanding how Ethyl 3-bromo-2-methylbenzoate relates to similar compounds provides valuable context for its unique properties and applications.
Comparison with Isomeric Compounds
Ethyl 3-bromo-2-methylbenzoate shares its molecular formula (C₁₀H₁₁BrO₂) with several isomeric compounds, including Ethyl 4-bromo-3-methylbenzoate. The primary difference lies in the position of the bromine substituent on the benzene ring .
Compound | Bromine Position | Methyl Position | Key Difference in Reactivity |
---|---|---|---|
Ethyl 3-bromo-2-methylbenzoate | 3 | 2 | The ortho-relationship between the methyl group and carboxylate creates steric effects |
Ethyl 4-bromo-3-methylbenzoate | 4 | 3 | The para-position of bromine may enhance reactivity in certain coupling reactions |
Structure-Property Relationships
The positioning of substituents significantly influences the compound's properties:
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Electronic Effects: The electron-withdrawing bromine and electron-donating methyl create a unique electronic distribution
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Steric Considerations: The methyl group at the 2-position creates steric hindrance that may affect reactions at neighboring positions
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Reactivity Patterns: Different substitution patterns lead to varying regioselectivity in further transformations
Current Research and Development
Research involving Ethyl 3-bromo-2-methylbenzoate continues to evolve, with several key areas of focus.
Emerging Applications
The unique structure and reactivity of Ethyl 3-bromo-2-methylbenzoate position it for potential applications in:
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Medicinal Chemistry: As a building block for bioactive compounds
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Materials Science: In the development of functional materials with specific properties
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Agrochemical Research: As an intermediate in the synthesis of crop protection agents
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